molecular formula C23H29N5O4 B1684017 MK-0429 CAS No. 227963-15-7

MK-0429

Numéro de catalogue: B1684017
Numéro CAS: 227963-15-7
Poids moléculaire: 439.5 g/mol
Clé InChI: HGFOOLONGOBCMP-IBGZPJMESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MK-0429, également connu sous le nom de L-000845704, est un antagoniste non peptidique de l'intégrine αvβ3, actif par voie orale, puissant et sélectif. Ce composé joue un rôle crucial dans la modulation de l'adhésion cellulaire, de la migration et des voies de signalisation. Les intégrines sont des récepteurs transmembranaires qui médient les interactions cellule-cellule et cellule-matrice extracellulaire. En particulier, l'intégrine αvβ3 est impliquée dans des processus tels que l'angiogenèse, la croissance tumorale et le remodelage osseux .

Analyse Des Réactions Chimiques

MK-0429 subit des interactions avec divers réactifs et participe à différentes réactions chimiques. Certaines réactions courantes comprennent:

    Oxydation: this compound peut subir des réactions d'oxydation, affectant potentiellement ses propriétés pharmacologiques.

    Réduction: Les réactions de réduction pourraient modifier les groupes fonctionnels du composé.

    Substitution: Des réactions de substitution peuvent se produire à des sites spécifiques sur la molécule. Les principaux produits formés au cours de ces réactions dépendraient des conditions spécifiques et des réactifs utilisés.

4. Applications de recherche scientifique

This compound a été largement étudié dans la recherche scientifique. Ses applications couvrent plusieurs domaines:

    Recherche sur le cancer: L'inhibition de l'intégrine αvβ3 par this compound la rend pertinente dans la thérapie du cancer.

    Angiogenèse: Le ciblage de l'intégrine αvβ3 peut moduler l'angiogenèse, faisant de this compound un candidat potentiel pour les thérapies anti-angiogéniques.

    Santé osseuse: L'intégrine αvβ3 joue un rôle dans le remodelage osseux, et les effets de this compound sur cette voie peuvent avoir des implications pour les maladies osseuses.

5. Mécanisme d'action

Le mécanisme d'action de this compound implique la liaison à l'intégrine αvβ3, bloquant ainsi sa fonction. En inhibant l'adhésion cellulaire et la signalisation médiées par αvβ3, this compound perturbe les processus tels que l'angiogenèse et la croissance tumorale. Les cibles moléculaires et les voies affectées par this compound sont encore un domaine de recherche actif.

Applications De Recherche Scientifique

Anti-Tumor Effects

MK-0429 has demonstrated significant anti-tumor effects across various cancer models:

  • Oral Squamous Cell Carcinoma (OSCC) : In studies involving human OSCC xenografts, this compound was administered via osmotic minipumps, leading to marked inhibition of tumor growth. The treatment resulted in reduced tumor weight and volume compared to control groups, indicating its potential as a therapeutic agent against OSCC .
  • Melanoma : In a murine model of melanoma, this compound significantly decreased lung metastasis. Mice treated with this compound exhibited a reduction of 30-40% in tumor colonies in the lungs compared to controls, highlighting its efficacy in preventing metastatic spread .

Fibrosis Treatment

This compound has shown promise in treating fibrosis-related conditions:

  • Lung Fibrosis : In a bleomycin-induced lung injury model, this compound effectively inhibited fibrosis progression. The compound was administered chronically, resulting in significant reductions in histological markers of lung fibrosis compared to control treatments .
  • Diabetic Nephropathy : this compound has been identified as an equipotent pan-inhibitor of multiple αv integrins, which has implications for renal health. In diabetic nephropathy models, it reduced proteinuria and renal fibrosis, suggesting its utility in managing kidney-related complications associated with diabetes .

Bone Health Applications

Initially developed for osteoporosis treatment, this compound has demonstrated:

  • Bone Mass Restoration : In preclinical studies involving ovariectomized rats and monkeys, this compound significantly increased bone mass and reduced bone turnover markers. Clinical trials have confirmed its efficacy in improving bone mineral density in postmenopausal women .

Clinical Studies and Safety Profile

This compound has undergone various clinical evaluations:

  • Prostate Cancer : A small clinical study involving patients with hormone-refractory prostate cancer indicated that this compound led to significant reductions in urinary N-telopeptide, a marker for bone metastasis, without major adverse effects .

Table 1: Summary of Clinical Applications of this compound

Application AreaModel/ConditionKey Findings
Oral Squamous Cell CarcinomaHuman xenograft modelsSignificant reduction in tumor growth
MelanomaMurine models30-40% reduction in lung metastasis
Lung FibrosisBleomycin-induced modelsInhibition of fibrosis progression
Diabetic NephropathyExperimental modelsReduced proteinuria and renal fibrosis
OsteoporosisOvariectomized rats/monkeysIncreased bone mass and density

Mécanisme D'action

MK-0429’s mechanism of action involves binding to αvβ3 integrin, thereby blocking its function. By inhibiting αvβ3-mediated cell adhesion and signaling, this compound disrupts processes like angiogenesis and tumor growth. The molecular targets and pathways affected by this compound are still an active area of research.

Comparaison Avec Des Composés Similaires

Bien que MK-0429 soit unique dans sa sélectivité et sa biodisponibilité orale, d'autres inhibiteurs de l'intégrine existent. Parmi les composés notables, on peut citer le cilengitide (inhibiteur αvβ3 et αvβ5) et le volociximab (inhibiteur α5β1). La comparaison de this compound avec ces composés met en évidence ses caractéristiques distinctes et ses avantages potentiels.

Méthodes De Préparation

MK-0429 peut être synthétisé en utilisant diverses voies, et ses méthodes de production industrielle peuvent impliquer la synthèse chimique ou l'extraction à partir de sources naturelles. Malheureusement, les voies synthétiques spécifiques et les conditions de réaction pour this compound ne sont pas facilement disponibles dans la littérature.

Activité Biologique

MK-0429, also known as L-000845704, is a potent and selective inhibitor of the integrin αvβ3, initially developed for osteoporosis treatment but has since shown significant promise in various therapeutic areas, particularly oncology and fibrosis. Its biological activity has been extensively studied, revealing its efficacy in inhibiting tumor progression, metastasis, and fibrosis in preclinical models.

This compound functions primarily as an integrin antagonist. Integrins are cell surface receptors that mediate adhesion between cells and the extracellular matrix. By inhibiting αvβ3 integrin, this compound disrupts critical processes such as cell adhesion, migration, and proliferation, which are essential for tumor growth and metastasis.

Key Biological Activities

  • Inhibition of Tumor Growth : this compound has demonstrated significant anti-tumor effects in various cancer types, including melanoma and oral squamous cell carcinoma (OSCC) .
  • Reduction of Metastasis : Studies have shown that this compound effectively reduces lung metastases in melanoma models .
  • Anti-fibrotic Properties : It also exhibits anti-fibrotic activity by inhibiting fibrosis progression in models of lung injury and diabetic nephropathy .

Efficacy Against Melanoma

In a study involving B16F10 melanoma cells, this compound was administered to mice post-tumor injection. The results indicated a significant reduction in lung metastases compared to control groups. The treatment was well-tolerated without adverse effects on body weight .

Anti-fibrotic Activity

This compound was tested in a bleomycin-induced lung fibrosis model. Mice treated with this compound showed a decrease in fibrosis markers and improved histological scores compared to untreated controls. The modified Ashcroft score, which assesses lung fibrosis severity, was notably reduced .

Study Model Dosage Outcome
Melanoma StudyB16F10 melanoma100 or 300 mg/kgSignificant reduction in lung metastases
Lung FibrosisBleomycin-induced model200 mg/kg via osmotic pumpDecreased fibrosis progression, lower Ashcroft scores

Integrin Binding Affinity

This compound has shown strong binding affinity across various αv integrins:

  • αvβ3 : IC50 = 0.08 nM
  • αvβ1 : IC50 = 0.46 nM
  • αvβ5 : IC50 = 9.9 nM
  • αvβ6 : IC50 = 3.8 nM
    These values indicate that this compound is a potent inhibitor across multiple integrin subtypes, enhancing its therapeutic potential .

Case Studies

  • Melanoma Metastasis Reduction : A preclinical trial demonstrated that this compound significantly decreased the number of metastatic colonies in the lungs of treated mice compared to controls.
  • Fibrosis Progression Inhibition : In a study utilizing a bleomycin model for lung injury, this compound treatment resulted in reduced levels of soluble collagen and other biomarkers associated with fibrosis .

Propriétés

IUPAC Name

(3S)-3-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O4/c1-32-20-9-7-17(15-25-20)19(14-21(29)30)28-13-12-27(23(28)31)11-3-5-18-8-6-16-4-2-10-24-22(16)26-18/h6-9,15,19H,2-5,10-14H2,1H3,(H,24,26)(H,29,30)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFOOLONGOBCMP-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(CC(=O)O)N2CCN(C2=O)CCCC3=NC4=C(CCCN4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)[C@H](CC(=O)O)N2CCN(C2=O)CCCC3=NC4=C(CCCN4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347137
Record name (3S)-3-(6-Methoxy-3-pyridyl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)imidazolidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227963-15-7
Record name MK-0429
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227963157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-3-(6-Methoxy-3-pyridyl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)imidazolidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-(6-methoxypyridin-3-yl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)imidazolidin-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MK-0429
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JL033A2D0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-0429
Reactant of Route 2
MK-0429
Reactant of Route 3
MK-0429
Reactant of Route 4
MK-0429
Reactant of Route 5
MK-0429
Reactant of Route 6
MK-0429

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.